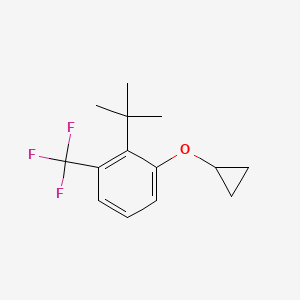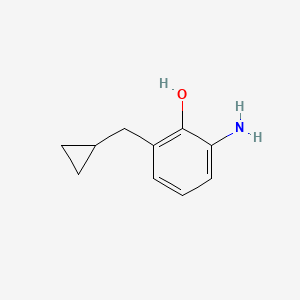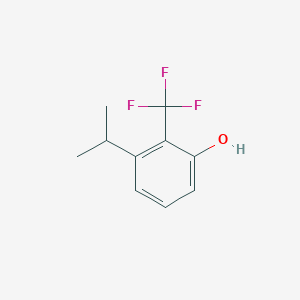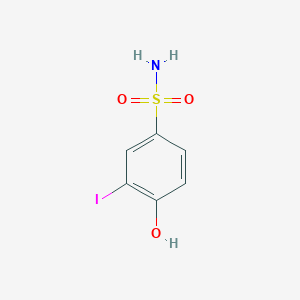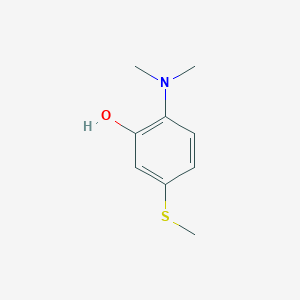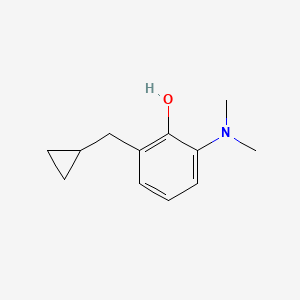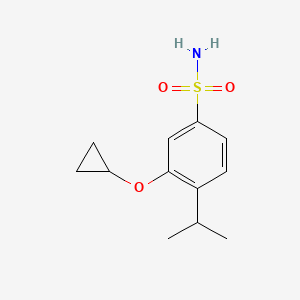
Methyl 6-(chlorosulfonyl)-4-methoxypyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(chlorosulfonyl)-4-methoxypyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorosulfonyl group, a methoxy group, and a carboxylate ester group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 6-(chlorosulfonyl)-4-methoxypyridine-2-carboxylate can be synthesized through a multi-step process. One common method involves the chlorosulfonation of a pyridine derivative. The starting material, 4-methoxypyridine-2-carboxylic acid, is first esterified to form methyl 4-methoxypyridine-2-carboxylate. This intermediate is then treated with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group at the 6-position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(chlorosulfonyl)-4-methoxypyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like tin(II) chloride.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Chlorosulfonic Acid:
Amines and Alcohols: Used for substitution reactions.
Reducing Agents: Such as tin(II) chloride for reduction reactions.
Acid or Base Catalysts: For hydrolysis reactions.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution with amines.
Sulfonate Esters: Formed from substitution with alcohols.
Sulfonyl Compounds: Formed from reduction reactions.
Carboxylic Acids: Formed from hydrolysis of the ester group.
Aplicaciones Científicas De Investigación
Methyl 6-(chlorosulfonyl)-4-methoxypyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 6-(chlorosulfonyl)-4-methoxypyridine-2-carboxylate involves its reactivity with nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on biomolecules or other chemical entities, leading to the formation of stable sulfonamide or sulfonate linkages. The methoxy and carboxylate ester groups may also influence the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Methyl 6-(chlorosulfonyl)-4-methoxypyridine-2-carboxylate can be compared with other chlorosulfonyl-substituted pyridine derivatives:
Methyl 4-(chlorosulfonyl)-3-methoxybenzoate: Similar in structure but with a benzoate instead of a pyridine ring.
6-(Chlorosulfonyl)-1,3-benzothiazol-2(3H)-one: Contains a benzothiazole ring instead of a pyridine ring.
6-Chlorosulfonylbenzoxazolin-2-ones: Similar chlorosulfonyl substitution on a benzoxazoline ring.
These compounds share the chlorosulfonyl functional group, which imparts similar reactivity, but differ in their core structures, leading to variations in their chemical and biological properties.
Propiedades
Fórmula molecular |
C8H8ClNO5S |
|---|---|
Peso molecular |
265.67 g/mol |
Nombre IUPAC |
methyl 6-chlorosulfonyl-4-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C8H8ClNO5S/c1-14-5-3-6(8(11)15-2)10-7(4-5)16(9,12)13/h3-4H,1-2H3 |
Clave InChI |
LVAQHCCJFSNDLO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC(=C1)S(=O)(=O)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


